3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide
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Overview
Description
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic organic compound with the molecular formula C18H13F2NO2 and a molecular weight of 313.304 g/mol. This compound is characterized by the presence of two fluorine atoms on the benzene ring and a furan ring attached to the benzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves the reaction of 3,4-difluorobenzoyl chloride with 4-(furan-3-yl)benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets. The furan ring may also play a role in stabilizing the compound’s interaction with its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzamide: Lacks the furan ring, making it less versatile in certain applications.
4-(furan-3-yl)benzylamine: Does not contain the benzamide moiety, limiting its potential interactions.
3,4-difluoro-N-(4-(thiophen-3-yl)benzyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring, which may alter its chemical properties and reactivity
Uniqueness
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide is unique due to the combination of fluorine atoms and a furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Properties
IUPAC Name |
3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c19-16-6-5-14(9-17(16)20)18(22)21-10-12-1-3-13(4-2-12)15-7-8-23-11-15/h1-9,11H,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAACMCDSHJHEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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